2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Physicochemical property Drug-likeness Lipophilicity

Researchers requiring precisely substituted quinoline intermediates often face supply gaps. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) closes this gap with its distinct 2,7-dichloro-6-methoxy pattern and reactive 3-aldehyde handle. • Enables rapid SAR library synthesis via the aldehyde functionalization point • Higher lipophilicity (XLogP3-AA: 3.2) vs. mono-chloro analogs for tuned membrane permeability • Available from 250 mg to bulk; immediate global dispatch from stock

Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08
CAS No. 1225291-14-4
Cat. No. B2510000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
CAS1225291-14-4
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O
InChIInChI=1S/C11H7Cl2NO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3
InChIKeyKXPOSVMBVSJDGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4): A Versatile Quinoline-3-carbaldehyde Building Block for Chemical Synthesis


2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) is a polysubstituted heterocyclic compound belonging to the quinoline-3-carbaldehyde family . Its structure, defined by two chlorine atoms at the 2- and 7-positions, a methoxy group at the 6-position, and a reactive aldehyde at the 3-position on the quinoline ring , distinguishes it as a key intermediate. This specific substitution pattern is foundational for constructing diverse compound libraries in medicinal and agrochemical research, with the 3-carbaldehyde group serving as a critical handle for further derivatization [1].

Why 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1225291-14-4) Cannot Be Interchanged with Generic Analogs in Structure-Activity Relationship (SAR) Studies


In SAR-driven drug discovery, substituting a polysubstituted quinoline core like 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde with simpler analogs is not feasible due to the profound impact of its unique substitution pattern on key molecular properties. While 2-chloro-6-methoxyquinoline-3-carbaldehyde (CAS 73568-29-3) shares a similar core, the absence of the 7-chloro substituent results in a markedly lower predicted lipophilicity (XLogP3-AA: 2.6 vs. 3.2) and molecular weight (221.64 vs. 256.08 g/mol), which can drastically alter membrane permeability, off-target binding, and metabolic stability [1]. Similarly, the regioisomeric 2,4-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 151772-24-6) presents a different spatial arrangement of its chloro substituents, leading to distinct electronic and steric environments that will influence target engagement and reactivity . These are not interchangeable scaffolds; each offers a unique entry point into distinct chemical and biological space, making the specific substitution of the target compound essential for replicating or advancing specific research outcomes.

Quantitative Differentiation Guide for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1225291-14-4) Over Closest Analogs


Comparative Molecular Properties: Calculated Lipophilicity (XLogP3-AA) vs. 2-Chloro-6-methoxyquinoline-3-carbaldehyde

The addition of a second chlorine atom at the 7-position in the target compound significantly alters its physicochemical profile relative to a mono-chlorinated analog. A key differentiator is lipophilicity, as estimated by the computationally derived XLogP3-AA, a critical parameter for predicting membrane permeability and ADME properties .

Physicochemical property Drug-likeness Lipophilicity

Comparative Molecular Properties: Molecular Weight vs. Dechlorinated Analog 6-Methoxyquinoline-3-carbaldehyde

The molecular weight of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is significantly higher than its non-chlorinated parent structure, reflecting the addition of two heavy halogen atoms. This is a key differentiator when considering a compound as a building block for lead optimization .

Physicochemical property Molecular weight Fragment-based drug design

Key Reactive Handle: The 3-Carbaldehyde Group as a Linchpin for Derivatization

While this compound is often used as a starting material, the presence of the reactive 3-carbaldehyde group is its primary functional asset, enabling a wide array of downstream synthetic transformations. This is a class-level property but is essential for understanding the compound's utility [1].

Synthetic chemistry Organic synthesis Reactive intermediate

Optimal Research and Industrial Application Scenarios for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1225291-14-4)


Medicinal Chemistry: Synthesis of Focused Libraries for Structure-Activity Relationship (SAR) Exploration

The primary application scenario for this compound is as a key intermediate in the synthesis of novel quinoline-based analogs. Its distinct substitution pattern and high purity (≥98%) make it an ideal starting point for creating small, focused compound libraries. Researchers can exploit the reactive 3-carbaldehyde group to generate diverse chemical series for SAR studies, exploring how specific substitutions around the quinoline core affect biological activity [1].

Agrochemical Discovery: Lead Generation for Novel Pesticides or Herbicides

Given the historical use of quinoline derivatives in agrochemicals, this compound can serve as an advanced scaffold for the discovery of new crop protection agents. The unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) groups may impart favorable physicochemical properties for uptake and translocation in plants or target pests. The aldehyde handle allows for the rapid synthesis of analogs to test in specific bioassays against relevant fungal, weed, or insect species [2].

Chemical Biology: Development of Activity-Based Probes or Molecular Tools

In chemical biology, this halogen-rich scaffold can be used to create sophisticated molecular probes. The 3-carbaldehyde group can be functionalized to attach linkers, fluorophores, or affinity tags, while the specific chloro/methoxy substitution pattern may confer unique binding characteristics to a target protein of interest. This enables the development of tools for target identification, target engagement studies, or as a core for developing PROTACs (Proteolysis Targeting Chimeras) [3].

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